molecular formula C10H13NO4S2 B1197315 Tiprotimod CAS No. 105523-37-3

Tiprotimod

Cat. No. B1197315
M. Wt: 275.3 g/mol
InChI Key: PZEUAMSVHLMPBZ-UHFFFAOYSA-N
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Description

Tiprotimod is a small molecule drug . It was developed by Sanofi and is currently in the discontinued phase 1 . It has shown broad immunomodulation activity .


Molecular Structure Analysis

The molecular formula of Tiprotimod is C10H13NO4S2 . It contains a total of 30 bonds, including 17 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 1 sulfide, and 1 Thiazole .

Scientific Research Applications

  • Immunomodulation in Various Models : Tiprotimod significantly prolonged survival time and increased resistance to fungal infections in NMRI mice infected with Candida albicans. It also showed effectiveness in reducing infectious load and abscess formation in kidneys in persistent systemic candidiasis models. Additionally, it demonstrated efficacy in reducing metastases in a B16 melanoma tumor model and mitigating the development of murine graft-vs-host models leading to autoimmune diseases with fatal outcomes (Schorlemmer et al., 1989).

  • Effect on Macrophage Activation and Phagocytosis : Treatment with Tiprotimod led to a decrease in infectious load and abscess formation in kidney, as well as a reduction of Candida in the urine, in Balb/c mice infected with Candida albicans. The study also found that Tiprotimod stimulated the rapid generation of O2- radicals and phagocytic capacity in macrophages, paralleling the reduction in infectious load (Dickneite et al., 1989).

  • Influence on Immune Responses : Tiprotimod was found to stimulate macrophage activity, enhance delayed type hypersensitivity reactions, and stimulate the humoral immune response against various antigens in experimental animals. It showed potent immunopotentiating effects for both humoral and cell-mediated immune responses (Schorlemmer et al., 1989).

  • Effects on Immune Response Initiation : Tiprotimod, along with other substances, was evaluated for its capacity to modulate immune response initiation. The study focused on its effects on the primary antibody response and the dynamics of lymph node cells, finding it had an adjuvant effect on antibody production (Mažuran et al., 1991).

  • Synthesis and Structure-Activity Relationships : A series of carboxyalkylthio-substituted thiazole-carboxylic acids, including Tiprotimod, were synthesized and examined for macrophage activation and stimulation of the delayed type of hypersensitivity reaction, providing insight into the structure-activity relationship of these compounds (Fleischmann et al., 1989).

properties

IUPAC Name

4-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-6-7(5-9(14)15)17-10(11-6)16-4-2-3-8(12)13/h2-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEUAMSVHLMPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCCCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147190
Record name Tiprotimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiprotimod

CAS RN

105523-37-3
Record name Tiprotimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105523373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiprotimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPROTIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7ZH245CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
K Fleischmann, KH Scheunemann… - Arzneimittel …, 1989 - europepmc.org
A series of carboxyalkylthio-substituted thiazole-carboxylic acids was synthesized and examined for macrophage activation and stimulation of the DTH (delayed type of hypersensitivity)-…
Number of citations: 7 europepmc.org
HU Schorlemmer, G Dickneite, H Hänel… - Arzneimittel …, 1989 - europepmc.org
… The prophylactic treatment of NMRI mice with tiprotimod … were treated with the immunomodulator tiprotimod after the fungal … In the syngeneic B16 melanoma tumor model …
Number of citations: 3 europepmc.org
G Dickneite, HU Schorlemmer, HH Sedlacek - International journal of …, 1989 - Elsevier
In an experimental model of persistent systemic candidiasis the effect of the thiazole compound Tiprotimod was examined. Balb/c mice infected intravenously with Candida albicans …
Number of citations: 1 www.sciencedirect.com
HU Schorlemmer, G Dickneite, J Blumbach… - Arzneimittel …, 1989 - europepmc.org
The thiazole derivative [2-(3-carboxy-1-propylthio)-4-methyl-1, 3-thiazole] acetic acid (tiprotimod, HBW 538) a new synthetic immunopotentiator of low molecular weight, has been tested …
Number of citations: 2 europepmc.org
HB Slade - Expert Opinion on Investigational Drugs, 1996 - Taylor & Francis
… While a number of antibiotics have been shownpost hoc to have immunomodulatory properties [35], this observation has been exploited with tiprotimod to direct the development of an …
Number of citations: 1 www.tandfonline.com
R Mazuran, J Tomasić, G Broketa… - … under experimental and …, 1991 - europepmc.org
The in vivo potency of cefodizime (HR 221), tiprotimod (a new synthetic thiazole derivative of HR 221, HBW 538) and cefotaxime to modulate the initiation of immune response in the …
Number of citations: 3 europepmc.org
B Van Vlem, R Vanholder, P De Paepe, S Ringoir… - Infection, 1996 - researchgate.net
Antibiotics can interact directly with the immune system. This is a review of the immunomodulating effects of antibiotics. The Medline database on CD-ROM was searched for the years …
Number of citations: 195 www.researchgate.net
R Vanholder, EE Dagrosa, N Van Landschoot… - Nephron, 1993 - karger.com
… Dose-dependent stimulation of macrophage activity was found in mice treated with tiprotimod, the … Further in vestigations with tiprotimod showed a decrease in the infec tious load and …
Number of citations: 14 karger.com
JMT Hamilton-Miller - Journal of chemotherapy, 2001 - Taylor & Francis
… While most chemical modifications to this moiety completely remove immunomodulatory properties, certain derivatives, notably tiprotimod, show superior properties but no antimicrobial …
Number of citations: 63 www.tandfonline.com
IA Schepetkin, LN Kirpotina, AI Khlebnikov… - Molecular …, 2007 - ASPET
We screened a chemolibrary of drug-like molecules for their ability to activate reactive oxygen species (ROS) production in murine phagocytes, and we identified 26 novel compounds …
Number of citations: 78 molpharm.aspetjournals.org

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